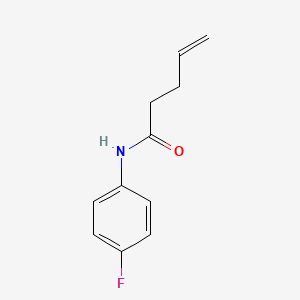

N-(4-fluorophenyl)pent-4-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

N-(4-fluorophenyl)pent-4-enamide |

InChI |

InChI=1S/C11H12FNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h2,5-8H,1,3-4H2,(H,13,14) |

InChI Key |

PWDBHUIAYBRWBD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Fluorophenyl Pent 4 Enamide and Its Analogs

Classical Approaches in N-(4-fluorophenyl)pent-4-enamide Synthesis

The traditional synthesis of this compound primarily revolves around the formation of an amide bond between a carboxylic acid and an amine, a cornerstone reaction in organic chemistry. numberanalytics.com

Amide Bond Formation Strategies for this compound

The most common method for forming the amide linkage in this compound involves the reaction of an activated carboxylic acid derivative with 4-fluoroaniline (B128567). researchgate.net One of the most direct and widely used approaches is the acylation of 4-fluoroaniline with pent-4-enoyl chloride, the acid chloride derivative of pent-4-enoic acid. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, coupling reagents can be employed to facilitate the direct condensation of pent-4-enoic acid and 4-fluoroaniline. numberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers were present. nih.gov Other modern coupling reagents include uronium-based reagents like TBTU. numberanalytics.com

Silicon-based coupling agents have also emerged as effective mediators for amide bond formation. unimi.it For instance, tetrachlorosilane (B154696) can be used to prepare amides derived from anilines. unimi.it

A summary of common coupling agents is provided in the table below.

| Coupling Reagent | Full Name | Application Notes |

| DCC | Dicyclohexylcarbodiimide | Widely used in peptide synthesis. numberanalytics.com |

| HOBt | 1-Hydroxybenzotriazole | Often used with DCC to suppress racemization. numberanalytics.comnih.gov |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Known for promoting fast reaction rates. numberanalytics.com |

Precursor Synthesis and Functionalization for this compound

The primary precursors for the synthesis of this compound are 4-fluoroaniline and pent-4-enoic acid. researchgate.netnih.gov

4-Fluoroaniline: This aniline (B41778) derivative is commercially available. Synthetically, it can be produced from 4-fluoronitrobenzene via reduction of the nitro group. A metal-free reduction using trichlorosilane (B8805176) is one possible method. unimi.it

Pent-4-enoic acid: Also known as 4-pentenoic acid, this unsaturated carboxylic acid is also commercially available. nih.gov It can be synthesized through various classical organic chemistry methods.

The synthesis of analogs of this compound may require precursors with additional functional groups. For instance, the synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide starts from 4-fluorobenzaldehyde, indicating a more complex precursor synthesis pathway. researchgate.net

Advanced and Novel Synthetic Routes for this compound

More recent synthetic strategies offer improvements in terms of efficiency, selectivity, and environmental impact. These include catalytic methods, radical cyclizations for derivatives, and the hypothetical application of flow chemistry.

Catalytic Methods in this compound Production (e.g., Palladium-catalyzed, Copper-catalyzed)

Catalytic approaches to amide bond formation are of significant interest as they can offer milder reaction conditions and improved atom economy. researchgate.net

Palladium-catalyzed methods: Palladium catalysts are versatile for forming C-N bonds. While direct palladium-catalyzed amidation of aryl halides with amides is a known process, a more relevant approach for this compound could involve the aminocarbonylation of a suitable precursor. nih.gov For example, the palladium-catalyzed reaction of an aryl halide, an amine, and carbon monoxide can produce amides. Palladium iodide (PdI2) has been used as a catalyst for the oxidative aminocarbonylation of alkynes to form 2-ynamides, which can then undergo further transformations. nih.gov Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as a nitrogen source has also been reported, highlighting the diverse reactivity of palladium in C-N bond formation. organic-chemistry.org

Copper-catalyzed methods: Copper-catalyzed reactions represent a more economical alternative to palladium. Copper catalysts can be used in four-component reactions to synthesize imide derivatives from arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI). nih.gov While this specific reaction produces imides, it showcases the potential of copper in facilitating complex C-N bond-forming cascades.

Radical Cyclization Strategies for this compound Derivatives

Radical cyclization reactions are powerful tools for constructing cyclic molecules. nih.gov For derivatives of this compound, the pent-4-enamide (B1609871) moiety provides a handle for such transformations. The terminal alkene can participate in radical cyclizations to form five- or six-membered rings. For instance, an intramolecular Giese reaction could be envisioned where a radical generated elsewhere in the molecule adds to the double bond of the pent-4-enamide. nih.gov These cyclizations can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. nih.gov Such strategies would be employed to synthesize more complex, polycyclic structures based on the this compound scaffold.

Flow Chemistry and Continuous Synthesis of this compound (Hypothetical Exploration)

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. nih.gov While no specific literature exists for the flow synthesis of this compound, the principles of continuous amide bond formation are well-established and can be hypothetically applied.

A plausible flow process for this compound synthesis would involve pumping streams of 4-fluoroaniline and an activated derivative of pent-4-enoic acid (such as the acid chloride) into a heated microreactor. The short reaction times and efficient heat transfer in the microreactor would likely lead to a rapid and high-yielding conversion to the desired amide. The product stream could then be subjected to in-line purification, for example, using scavenger resins to remove excess reagents and byproducts. This approach would allow for the safe and efficient production of this compound on a laboratory or industrial scale.

The table below outlines a hypothetical flow synthesis setup.

| Parameter | Description |

| Reactants | Solution of 4-fluoroaniline; Solution of pent-4-enoyl chloride. |

| Reactor | Heated microreactor or packed-bed reactor. |

| Temperature | Optimized for rapid reaction, likely elevated temperature. |

| Residence Time | Controlled by flow rate and reactor volume, typically in the range of seconds to minutes. |

| Quenching | In-line quenching with a suitable reagent if necessary. |

| Purification | In-line purification using scavenger resins or continuous liquid-liquid extraction. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry to amide synthesis is a topic of significant interest, focusing on replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). organic-chemistry.orgbldpharm.com Greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and bio-based solvents like γ-Valerolactone are often investigated. uni.lumdpi.com An analysis for this compound would involve assessing the atom economy of its synthesis, evaluating the environmental impact of solvents and reagents, and exploring catalytic routes to minimize waste. However, no studies specifically detailing the use of these green solvents or calculating metrics like the E-factor for the synthesis of this compound are available.

Optimization of this compound Synthetic Protocols

Optimizing the synthesis of an amide typically involves screening various parameters. This includes evaluating different coupling reagents, bases, solvents, reaction temperatures, and concentrations to maximize yield and selectivity. For related amide syntheses, bases such as potassium phosphate (B84403) (K₃PO₄) and solvents like tetrahydrofuran (B95107) (THF) have been found to be effective. nih.gov Temperature and pressure can also be critical factors influencing reaction outcomes. researchgate.net A hypothetical screening for this compound would involve systematically varying these conditions, but no such experimental data has been published.

Table 1: Hypothetical Reaction Condition Screening for this compound Synthesis (Note: This table is illustrative and not based on published data)

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDCI | DIPEA | DCM | 25 | N/A |

| 2 | HATU | DIPEA | DMF | 25 | N/A |

| 3 | Pd(OAc)₂/DPPF | K₃PO₄ | THF | 70 | N/A |

Standard purification for amide compounds includes techniques like aqueous work-up, extraction with a suitable organic solvent, crystallization, and column chromatography. chemrxiv.org Purity is typically confirmed using methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. For this compound, specific protocols for crystallization solvents or chromatographic conditions are not documented.

Stereoselective Synthesis of this compound and its Chiral Analogs

The terminal alkene of the pent-4-enamide moiety and potential modifications to the backbone allow for the creation of chiral centers.

Asymmetric catalysis is crucial for producing enantiomerically pure chiral amides, which are important in medicinal chemistry. nih.gov Methodologies often employ chiral catalysts, such as those based on rhodium, copper, or palladium, in conjunction with chiral ligands or organocatalysts like proline and chiral phosphoric acids. nih.gov These catalysts can control the formation of a stereocenter during the synthesis of the amide or in a subsequent transformation. Research on the enantioselective synthesis of chiral amides is an active field, but no studies have applied these methods to create chiral analogs of this compound.

When a molecule already contains a chiral center, derivatization reactions must be controlled to produce the desired diastereomer. For a derivative of this compound, this would involve reactions at the double bond (e.g., dihydroxylation, epoxidation, or hydrogenation) where the existing stereochemistry directs the approach of the reagent to one face of the molecule. The principles of substrate-controlled diastereoselection are well-known, but no specific examples involving the derivatization of this compound are available in the literature.

Spectroscopic and Structural Elucidation Methodologies for N 4 Fluorophenyl Pent 4 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(4-fluorophenyl)pent-4-enamide

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and this compound is no exception. Through the application of various NMR experiments, a comprehensive picture of its molecular framework can be constructed.

One-dimensional (1D) NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide foundational information about the chemical environment of the respective nuclei within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Key expected signals would include those for the vinyl protons of the pentenoyl group, the aliphatic protons of the pentenoyl chain, the amide proton, and the aromatic protons of the 4-fluorophenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. This allows for the identification of the carbonyl carbon of the amide, the sp² carbons of the vinyl group and the aromatic ring, and the sp³ carbons of the aliphatic chain.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. magritek.com Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. magritek.com The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides direct information about its electronic environment on the phenyl ring. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. COSY experiments would confirm the coupling between adjacent protons in the pentenoyl chain and within the aromatic ring. HSQC experiments correlate the signals of protons directly attached to carbon atoms, definitively assigning the proton and carbon signals of the CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Amide NH | 7.5 - 8.5 | Singlet (broad) | - |

| Aromatic CH | 7.0 - 7.6 | Multiplet | - |

| Vinyl CH | 5.7 - 5.9 | Multiplet | - |

| Vinyl CH₂ | 4.9 - 5.1 | Multiplet | - |

| Allylic CH₂ | 2.3 - 2.5 | Multiplet | - |

| Aliphatic CH₂ | 2.2 - 2.4 | Multiplet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 170 - 175 |

| Aromatic C-F | 155 - 165 (doublet, ¹JCF) |

| Aromatic C-N | 135 - 140 |

| Vinyl CH | 135 - 140 |

| Aromatic CH | 115 - 125 (doublet, ²JCF) |

| Vinyl CH₂ | 115 - 120 |

| Allylic CH₂ | 35 - 40 |

| Aliphatic CH₂ | 25 - 30 |

The three-dimensional structure and conformational preferences of this compound in solution can be investigated using advanced NMR techniques. The rotation around the amide bond (C-N) and the C-C single bonds of the pentenoyl chain can lead to different conformers.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for this purpose. NOE experiments measure the through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the NOE correlations, it is possible to determine the relative orientation of different parts of the molecule. For instance, NOE signals between the amide proton and specific protons on the pentenoyl chain or the aromatic ring would provide insights into the preferred conformation around the amide bond.

The study of related amide-containing molecules has shown that they can exist as a mixture of rotational isomers (rotamers) in solution due to the restricted rotation around the amide bond. researchgate.net The relative populations of these isomers can be influenced by the solvent and temperature. nih.gov NMR techniques, including the analysis of coupling constants and NOE data, can be used to determine the predominant conformation and to study the dynamics of conformational exchange. rsc.orgnih.gov

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the this compound molecule with high precision. This allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₂FNO), the expected monoisotopic mass can be calculated and compared with the experimentally determined value to confirm its composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated or deprotonated molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a 4-fluorophenylaminium ion and a pentenoyl acylium ion. Other characteristic fragmentations could include the loss of small neutral molecules such as CO or C₂H₄ from the pentenoyl chain. The analysis of these fragmentation patterns helps to confirm the structure of the molecule and can be used for its identification in complex mixtures.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₃FNO⁺ | 194.0976 |

| [M+Na]⁺ | C₁₁H₁₂FNNaO⁺ | 216.0795 |

Vibrational Spectroscopy (IR, Raman) for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. Key expected absorptions include the N-H stretching vibration of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), the N-H bending of the amide (the Amide II band, around 1550 cm⁻¹), the C=C stretching of the vinyl group (around 1640 cm⁻¹), and the C-F stretching of the fluorophenyl group (around 1200-1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring vibrations are typically strong in the Raman spectrum. The technique is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3250 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Vinyl C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Amide C=O | Stretching (Amide I) | 1630 - 1680 |

| Vinyl C=C | Stretching | 1630 - 1650 |

| Amide N-H | Bending (Amide II) | 1530 - 1570 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1250 |

Functional Group Identification and Bond Characterization in this compound

Spectroscopic methods are instrumental in identifying the key functional groups and characterizing the chemical bonds within the this compound molecule. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose.

The structure of this compound contains several key functional groups: a secondary amide, a para-substituted fluorinated benzene (B151609) ring, and a terminal alkene. The vibrational modes associated with these groups give rise to characteristic absorption bands in the IR spectrum. For instance, the N-H stretching vibration of the amide group is expected to appear in the range of 3200-3400 cm⁻¹, while the C=O stretching of the amide (Amide I band) typically absorbs strongly around 1640-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II and III bands) also provide valuable structural information. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The terminal alkene group is identifiable by its =C-H stretching and C=C stretching bands.

¹H and ¹³C NMR spectroscopy would further confirm the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom. In the ¹H NMR spectrum, distinct signals would be expected for the vinyl protons, the aliphatic protons of the pentenamide chain, the aromatic protons, and the amide N-H proton. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbonyl carbon, the aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling), the vinyl carbons, and the aliphatic carbons.

A hypothetical table of expected FTIR and NMR spectral data for this compound is presented below, based on typical values for similar compounds.

| Spectroscopic Data | This compound (Hypothetical) |

| FTIR (cm⁻¹) | |

| N-H Stretch | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1550 |

| C=C Stretch (Aromatic) | ~1600, 1510 |

| C-F Stretch | ~1220 |

| ¹H NMR (ppm) | |

| Amide N-H | ~8.0-9.0 (singlet) |

| Aromatic H | ~7.0-7.5 (multiplets) |

| Vinyl H | ~5.0-6.0 (multiplets) |

| Aliphatic H | ~2.0-2.5 (multiplets) |

| ¹³C NMR (ppm) | |

| Carbonyl C | ~170 |

| Aromatic C-F | ~160 (doublet, ¹JCF) |

| Aromatic C | ~115-135 |

| Vinyl C | ~115, 137 |

| Aliphatic C | ~25-40 |

Hydrogen Bonding Network Analysis in Crystalline this compound Forms

In the solid state, amides are known to form extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties. ias.ac.inacs.org For this compound, the primary hydrogen bond donor is the amide N-H group, while the carbonyl oxygen (C=O) is the primary acceptor. nih.gov This interaction leads to the formation of supramolecular structures.

The most common hydrogen bonding motif in secondary amides involves the formation of chains or sheets where molecules are linked via N-H···O=C hydrogen bonds. nih.gov The fluorine atom on the phenyl ring could also potentially participate in weaker C-H···F or N-H···F interactions, further influencing the crystal packing. The analysis of the hydrogen bonding network is typically carried out using data obtained from single-crystal X-ray diffraction. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions. iucr.org

A hypothetical representation of the hydrogen bonding parameters for a crystalline form of this compound is provided in the table below.

| Hydrogen Bond | Donor | Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

| N-H···O=C | N-H | C=O | ~170 | ~2.9 |

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction for this compound Solid-State Structure

Although no experimental crystal structure for this compound has been reported in the publicly accessible literature, a hypothetical set of crystallographic data is presented below, based on known structures of similar aromatic amides. iucr.orgnih.gov

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~12.3 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1220 |

| Z | 4 |

Polymorphism and Co-crystallization Studies of this compound (Hypothetical Exploration)

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Amides are known to exhibit polymorphism due to the possibility of different hydrogen bonding arrangements and molecular conformations. For this compound, variations in the packing of the hydrogen-bonded chains or sheets could lead to different polymorphic forms. The flexibility of the pentenyl chain could also contribute to conformational polymorphism. Screening for polymorphs could be conducted by crystallizing the compound from various solvents under different conditions (e.g., temperature, evaporation rate).

Co-crystallization

Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in the same crystal lattice. This can be a powerful method for modifying the physicochemical properties of a compound. This compound possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, making it a suitable candidate for co-crystallization with other molecules that have complementary functional groups.

For instance, co-crystallization with carboxylic acids could lead to the formation of robust amide-acid heterosynthons. The fluorinated phenyl ring also offers the possibility of forming co-crystals through arene-perfluoroarene π-stacking interactions with other aromatic molecules. mdpi.com The introduction of a fluorine atom can influence the electronic properties of the aromatic ring, potentially favoring interactions with electron-rich aromatic systems. rsc.org A systematic co-crystallization screening with a library of co-formers could reveal novel crystalline phases with tailored properties.

Theoretical and Computational Chemistry Studies of N 4 Fluorophenyl Pent 4 Enamide

Molecular Dynamics (MD) Simulations of N-(4-fluorophenyl)pent-4-enamide

Interaction Dynamics of this compound with Solvents or Specific Chemical Species

Without dedicated scholarly research on this particular compound, any generated content would be hypothetical and would not meet the required standards of a professional and authoritative scientific article. Should relevant research on this compound be published in the future, the creation of the requested article would then become feasible.

Chemoinformatic and QSAR/QSPR Approaches for this compound Analogs

Chemoinformatics provides a powerful lens through which the biological activities and physicochemical properties of molecules like this compound and its derivatives can be predicted and understood without the immediate need for synthesis and experimental testing. By building mathematical models, these computational techniques can establish relationships between a molecule's structure and its behavior, guiding the design of new, more effective compounds. The core principle is that similar molecules are likely to exhibit similar activities and properties. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series (focused on molecular interaction mechanisms)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgyoutube.com These models are invaluable in drug discovery for predicting the activity of novel compounds and for understanding the molecular mechanisms behind their interaction with biological targets like enzymes or receptors. nih.govnih.gov

For a series of analogs based on the this compound scaffold, a QSAR study would involve systematically modifying the parent structure and correlating these changes with a measured biological response (e.g., enzyme inhibition, receptor binding affinity). The structural variations could include:

Substitution on the phenyl ring: Introducing different electron-donating or electron-withdrawing groups at various positions on the 4-fluorophenyl ring to modulate its electronic properties.

Modification of the pentenamide chain: Altering the length, saturation, or branching of the acyl chain to explore steric and hydrophobic requirements of the binding site.

To build the QSAR model, various molecular descriptors that quantify the physicochemical properties of the analogs are calculated. These can include:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents. For instance, in a series of N-aryl amides, such descriptors can be crucial for activity. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule. This is critical as hydrophobic interactions are often key to ligand-receptor binding. researchgate.net

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which account for the size and shape of the substituents.

Topological Descriptors: Indices that describe molecular connectivity and shape.

A mathematical equation is then generated, typically using multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVR) or random forest (RF), to link these descriptors to the biological activity. nih.gov For example, a hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = a(logP) - b(σ) + c(MR) + d

Where a, b, and c are coefficients determined by the regression analysis. A positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for the Hammett constant (σ) might indicate that electron-donating groups on the phenyl ring are favorable for the molecular interaction. Such models provide direct insight into the forces governing the interaction between the ligand and its biological target. nih.gov

Hypothetical QSAR Data for this compound Analogs

The table below illustrates a hypothetical dataset that could be used to generate a QSAR model for a series of this compound analogs against a target enzyme.

| Compound ID | R-Group (on phenyl ring) | logP | Hammett Constant (σ) | Molar Refractivity (MR) | Measured IC50 (µM) |

| 1 | -F (parent) | 2.50 | 0.06 | 0.92 | 15.2 |

| 2 | -Cl | 3.05 | 0.23 | 6.03 | 10.5 |

| 3 | -CH3 | 2.95 | -0.17 | 5.65 | 25.8 |

| 4 | -OCH3 | 2.45 | -0.27 | 7.87 | 30.1 |

| 5 | -NO2 | 2.30 | 0.78 | 7.36 | 5.4 |

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are closely related to QSAR. However, instead of correlating structure with biological activity, QSPR models predict various physicochemical properties of compounds. wikipedia.orgnih.gov These properties are fundamental to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Predicting properties like solubility, boiling point, melting point, and partition coefficient before synthesis can save significant time and resources. researchgate.netnih.gov

For this compound and its derivatives, a QSPR model could be developed to predict a key property such as aqueous solubility. The model would be built using a training set of molecules with known solubilities and a range of calculated molecular descriptors. These descriptors can be similar to those used in QSAR (e.g., topological, geometric, electronic) but are correlated with a physical property instead of a biological one. nih.gov

For instance, a QSPR model for predicting the n-octanol-water partition coefficient (logP) of amide derivatives could be established. The model would learn from the structures of known amides and their experimental logP values. researchgate.net This would allow for the rapid in silico estimation of logP for newly designed this compound derivatives, helping to ensure they possess the appropriate lipophilicity for oral absorption or blood-brain barrier penetration, in accordance with principles like Lipinski's Rule of Five. wikipedia.org

Hypothetical QSPR Data for this compound Derivatives

This table presents a hypothetical QSPR dataset for predicting the aqueous solubility (logS) of this compound derivatives based on molecular weight and the number of hydrogen bond donors/acceptors.

| Compound Derivative | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted logS |

| Parent Compound | 193.21 | 1 | 2 | -2.8 |

| Hydroxyethyl-amide analog | 237.25 | 2 | 3 | -2.1 |

| Carboxy-propyl analog | 265.27 | 2 | 3 | -2.5 |

| N-methylated analog | 207.24 | 0 | 2 | -3.2 |

| Dihydroxyphenyl analog | 225.21 | 3 | 4 | -1.8 |

Molecular Fingerprinting and Similarity Searching for this compound (Hypothetical Application)

Molecular fingerprinting is a common chemoinformatic method used to encode a molecule's structure into a series of binary digits (a bitstring). ukm.my Each bit in the fingerprint corresponds to the presence (1) or absence (0) of a specific structural feature or substructure. These fingerprints serve as a compact and rapidly searchable representation of a molecule. milvus.io

Hypothetical Application:

A primary application of molecular fingerprints is similarity searching. nih.gov If this compound were identified as a hit compound in a biological screen with a desirable activity, its molecular fingerprint could be used as a query to search large chemical databases like ChEMBL or PubChem. The goal is to identify other database compounds that are structurally similar to the query molecule. nih.gov

The similarity between two molecular fingerprints is typically quantified using a metric like the Tanimoto coefficient (Tc). The Tc is calculated as the number of common "on" bits (features) in two fingerprints divided by the total number of unique "on" bits in both. ukm.my

Tc (A, B) = c / (a + b - c) (where a and b are the number of features in molecules A and B, and c is the number of features common to both).

Compounds from the database with a high Tanimoto coefficient (e.g., >0.85) to this compound would be selected for acquisition and experimental testing. This process, known as virtual screening, is based on the similar property principle: structurally similar molecules are likely to have similar biological activities. ukm.my This allows for the rapid identification of novel active compounds and helps to explore the structure-activity relationship around the initial hit.

Illustrative Molecular Fingerprint and Similarity Search

This table provides a simplified, hypothetical example of a molecular fingerprint for this compound and its comparison to two other molecules.

| Feature (Substructure) | This compound (Query) | Molecule X | Molecule Y |

| C=C bond | 1 | 1 | 0 |

| Amide bond | 1 | 1 | 1 |

| Aromatic ring | 1 | 1 | 1 |

| Fluorine atom | 1 | 1 | 0 |

| 6-membered ring | 1 | 1 | 1 |

| Tanimoto Coefficient (vs. Query) | 1.0 | 0.80 | 0.50 |

In this hypothetical case, Molecule X would be identified as a promising candidate for further testing due to its high similarity score, while Molecule Y would be considered less relevant.

Chemical Reactivity and Derivatization Pathways of N 4 Fluorophenyl Pent 4 Enamide

Reactions at the Amide Moiety of N-(4-fluorophenyl)pent-4-enamide

The amide bond in this compound, while generally stable, can undergo several important chemical reactions, including hydrolysis, transamidation, N-alkylation, and N-acylation. These transformations are fundamental in modifying the core structure and properties of the molecule.

Hydrolysis and Transamidation of this compound

Hydrolysis: The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield pent-4-enoic acid and 4-fluoroaniline (B128567). This reaction is typically slower than the hydrolysis of esters or acid chlorides due to the resonance stabilization of the amide bond.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of 4-fluoroaniline, which is protonated under the acidic conditions, drives the reaction to completion.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally less facile for amides compared to esters because the resulting amide anion (R-NH⁻) is a poorer leaving group than an alkoxide ion. Consequently, forcing conditions such as high temperatures are often required to drive the reaction to completion, forming the carboxylate salt of pent-4-enoic acid and 4-fluoroaniline.

Transamidation: This process involves the exchange of the amine portion of the amide with a different amine. For this compound, this would entail reacting it with a primary or secondary amine to displace 4-fluoroaniline and form a new amide. Transamidation reactions can be promoted by catalysts, such as metal salts or enzymes, or can be driven by using a large excess of the incoming amine, particularly if it is more volatile, allowing for the removal of the displaced amine.

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | Pent-4-enoic acid, 4-fluoroanilinium salt |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Pent-4-enoate salt, 4-fluoroaniline |

| Transamidation | Primary or secondary amine, catalyst (optional), heat | New N-substituted pent-4-enamide (B1609871), 4-fluoroaniline |

N-alkylation and N-acylation Reactions of this compound

N-alkylation: The introduction of an alkyl group onto the nitrogen atom of the amide can be achieved, though it is often challenging due to the decreased nucleophilicity of the amide nitrogen. The reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed.

N-acylation: The introduction of an acyl group to the amide nitrogen results in the formation of an imide. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The base serves to deprotonate the amide, increasing its nucleophilicity for the subsequent attack on the acylating agent. Catalysts like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.

| Reaction | Reagents and Conditions | Product |

| N-alkylation | Strong base (e.g., NaH), Alkyl halide (e.g., CH₃I), DMF | N-alkyl-N-(4-fluorophenyl)pent-4-enamide |

| N-acylation | Acyl chloride or anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-acyl-N-(4-fluorophenyl)pent-4-enamide (an imide) |

Reactions Involving the Pent-4-enamide Alkene Moiety of this compound

The terminal double bond of the pent-4-enamide chain is susceptible to a variety of addition and cyclization reactions, providing a versatile handle for further molecular elaboration.

Electrophilic Additions to the Alkene in this compound

The electron-rich double bond of this compound can readily undergo electrophilic addition reactions. Common electrophiles include halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The addition of bromine or chlorine across the double bond proceeds through a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in the formation of a vicinal dihalide with anti-stereochemistry.

Hydrohalogenation: The addition of hydrogen halides to the terminal alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. This regioselectivity is due to the formation of the more stable secondary carbocation intermediate.

| Reaction | Reagent | Product | Regioselectivity/Stereoselectivity |

| Bromination | Br₂ in CCl₄ | N-(4-fluorophenyl)-4,5-dibromopentanamide | Anti-addition |

| Hydrochlorination | HCl | N-(4-fluorophenyl)-4-chloropentanamide | Markovnikov addition |

Cycloaddition Reactions of this compound

The alkene moiety can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

Diels-Alder Reaction: As a dienophile, the terminal alkene of this compound can react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile can be influenced by the electronic nature of the amide group. The reaction typically requires thermal conditions to proceed.

Radical Cyclization: Intramolecular radical cyclization of this compound can be initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), or through photochemically induced processes. These reactions can lead to the formation of five- or six-membered rings, depending on the reaction conditions and the specific radical intermediate formed. For instance, amidyl radicals can be generated and undergo cyclization onto the alkene. Research on the closely related N-phenylpent-4-enamides has shown that copper-catalyzed trifluoromethylthiolation can be coupled with a radical cyclization to produce trifluoromethylthio-substituted γ-lactams. rsc.org

Polymerization Studies Involving the Alkene in this compound

The terminal alkene functionality of this compound makes it a potential monomer for polymerization reactions. Various polymerization techniques can be employed, including free-radical polymerization, cationic polymerization, and coordination polymerization using Ziegler-Natta or metallocene catalysts. The resulting polymer would feature a polyamide backbone with pendant N-(4-fluorophenyl) groups. The properties of such a polymer would be influenced by the nature of the repeating unit and the polymerization conditions. While specific polymerization studies on this compound are not extensively documented, the general reactivity of terminal alkenes suggests its capability to undergo such transformations.

Reactions at the 4-Fluorophenyl Moiety of this compound

The 4-fluorophenyl group of this compound presents a chemically distinct region from the pentenamide side chain, offering reaction pathways that modify the aromatic core. The reactivity of this moiety is governed by the interplay of the electronic effects of its two substituents: the activating, ortho-, para-directing pentenamido group (-NHCOC₄H₇) and the deactivating, ortho-, para-directing fluorine atom (-F).

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this compound, the site of substitution is determined by the combined influence of the amide and fluoro substituents. The amide group is a strong activating group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring, thereby increasing electron density. Conversely, the fluorine atom is deactivating due to its high electronegativity, which withdraws electron density through the sigma bond (inductive effect), although it donates electron density via resonance (mesomeric effect).

The activating effect of the amide group generally outweighs the deactivating effect of the fluorine atom, making the ring more susceptible to electrophilic attack than fluorobenzene itself. Both groups direct incoming electrophiles to the ortho and para positions. Since the substituents are para to each other, the directing effects are focused on the positions ortho to the amide group (and meta to the fluorine). Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions of the phenyl ring.

Common EAS reactions applicable to this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of p-fluoroaniline under anhydrous conditions has been shown to yield 4-fluoro-3-nitroaniline, demonstrating the feasibility of substitution ortho to an amino group in a similar system. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(4-fluoro-3-nitrophenyl)pent-4-enamide |

| Bromination | Br₂, FeBr₃ | N-(3-bromo-4-fluorophenyl)pent-4-enamide |

| Acylation | RCOCl, AlCl₃ | N-(3-acyl-4-fluorophenyl)pent-4-enamide |

Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification would be required to confirm these products and their relative yields.

Metal-Catalyzed Cross-Coupling Reactions of this compound (e.g., involving the C-F bond)

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its activation a significant challenge. researchgate.netmdpi.com Consequently, aryl fluorides are often the least reactive among aryl halides in traditional metal-catalyzed cross-coupling reactions. However, significant advances, particularly using nickel and palladium catalysts with specialized ligands, have enabled the use of aryl fluorides as coupling partners. researchgate.netmdpi.com

For this compound, cross-coupling reactions involving the C-F bond would typically require harsh conditions or highly specialized catalytic systems. The electron-donating nature of the amide substituent can further decrease the reactivity of the C-F bond towards oxidative addition, a key step in many cross-coupling cycles.

Despite these challenges, several strategies have been developed for C-F bond activation:

Nickel-Catalyzed Reactions: Nickel(0) complexes are generally more effective than palladium for cleaving the C-F bond. mdpi.com Reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), and Kumada (coupling with Grignard reagents) could potentially be adapted.

Palladium-Catalyzed Reactions: While less common, palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, can facilitate C-F activation, especially in electron-deficient arenes. mdpi.com

Transition-Metal-Free Methods: Recent research has explored transition-metal-free approaches, such as silylboronate-mediated defluorinative cross-couplings with amines, which can proceed at room temperature. nih.gov

Table 2: Potential Cross-Coupling Reactions Involving the C-F Bond of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Ni(COD)₂ / Ligand | N-(biphenyl-4-yl)pent-4-enamide derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Buchwald ligand | N-(4-(dialkylamino)phenyl)pent-4-enamide |

| Kumada | Grignard reagent (RMgX) | Ni(dppe)Cl₂ | N-(4-alkyl/aryl-phenyl)pent-4-enamide |

Note: The conditions listed are illustrative examples based on literature for challenging C-F bond couplings and would require significant optimization for the specific substrate.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. researchgate.net this compound possesses two key functionalities that could allow its participation in MCRs: the terminal alkene and the N-H bond of the amide.

The terminal alkene is a particularly attractive handle for radical-mediated MCRs. An iron-catalyzed three-component fluoroalkylarylation of enamides has been reported, which proceeds through the formation and trapping of an α-amide radical. chemrxiv.org Although this compound is not an enamide (the double bond is not conjugated with the nitrogen), its terminal alkene could potentially participate in analogous radical-based multicomponent dicarbofunctionalization reactions.

In such a hypothetical reaction, a fluoroalkyl radical (generated from a fluoroalkyl halide) could add to the terminal double bond of this compound. The resulting carbon-centered radical could then be trapped by an aryl Grignard reagent in an iron-catalyzed cross-coupling step. This would achieve the simultaneous addition of a fluoroalkyl group and an aryl group across the double bond, rapidly increasing molecular complexity.

Table 3: Hypothetical Iron-Catalyzed Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst System | Hypothetical Product Structure |

| This compound | Fluoroalkyl Halide (e.g., Rf-Br) | Aryl Grignard Reagent (ArMgX) | FeCl₃ / dppe | N-(4-fluorophenyl)-5-aryl-6-fluoroalkyl-hexanamide |

Note: This proposed reaction is based on analogous transformations reported for enamides and serves as a conceptual pathway for the application of this compound in MCRs. chemrxiv.org

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed research findings on the chemical compound this compound, specifically concerning its molecular interactions and biochemical relevance with a mechanistic focus, are not available in the public domain. Extensive investigation into its structure-activity relationships, molecular docking, and in vitro biochemical properties has yielded no specific results for this particular compound.

The inquiry, which sought a thorough exploration of this compound, was structured to delve into highly specific aspects of its chemical and biological profile. However, the scientific community has yet to publish research that directly addresses the design, synthesis, and structure-activity relationship (SAR) studies of its derivatives. Similarly, information regarding the key pharmacophoric features of this compound is absent from the current body of scientific knowledge.

Computational assessments, such as molecular docking and binding affinity predictions, which are crucial for understanding the interaction of a compound with macromolecular targets like enzymes and receptors, have not been reported for this compound. Consequently, data on the energetic contributions to the formation of a complex between this compound and any biological target remains uncharacterized.

Furthermore, there is a notable absence of in vitro biochemical studies investigating the mechanistic pathways of this compound within biological systems. While research exists for structurally analogous compounds, the strict focus on this compound as per the user's request prevents the inclusion of such data, as it would not be scientifically accurate to extrapolate these findings to the specific compound .

This lack of available information suggests that this compound may be a novel compound or one that has not been a subject of significant research interest to date. Therefore, the detailed exploration of its molecular interactions and biochemical relevance, as outlined in the initial request, cannot be fulfilled at this time.

Exploration of Molecular Interactions and Biochemical Relevance of N 4 Fluorophenyl Pent 4 Enamide Mechanistic Focus

Mechanistic Investigations of N-(4-fluorophenyl)pent-4-enamide with Biological Systems (In Vitro Biochemical Studies)

Enzyme Inhibition Kinetics and Mechanism of this compound (for related compounds)

N-phenyl aromatic amides have been identified as a promising chemotype for xanthine (B1682287) oxidase (XO) inhibitors. nih.gov For instance, a series of N-phenyl aromatic amide derivatives were designed and synthesized, leading to the identification of potent XO inhibitors with IC50 values in the nanomolar range. nih.gov Molecular docking studies of these compounds revealed key interactions with residues such as Glu1261, Asn768, and Arg880 in the enzyme's active site. nih.gov

Furthermore, N-acyl anilines, a core structural feature of this compound, have been investigated as inhibitors of various hydrolases. For example, lipophilic amines have been shown to be potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endogenous lipid mediators. nih.gov The inhibitory activity of these compounds is influenced by the lipophilicity of the acyl chain. nih.gov

Considering these findings, it is plausible that this compound could exhibit inhibitory activity against certain enzymes. The pent-4-enamide (B1609871) moiety introduces a degree of flexibility and a terminal double bond, which could play a role in covalent or non-covalent interactions within an enzyme's active site. To ascertain its specific inhibitory profile, detailed kinetic studies would be required.

Table 1: Examples of Enzyme Inhibition by Related N-Aryl Amide Compounds

| Compound Class | Target Enzyme | Key Findings |

| N-phenyl aromatic amides | Xanthine Oxidase (XO) | Potent inhibitors with IC50 values in the nanomolar range. nih.gov |

| Lipophilic amines | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Potent inhibition with IC50 values in the low micromolar range. nih.gov |

| Benzamidine derivatives | Trypsin | Competitive and specific inhibitors. nih.gov |

Receptor Binding Studies and Ligand-Receptor Interactions of this compound

Specific receptor binding data for this compound are not currently documented. However, the N-(4-fluorophenyl)amide scaffold is present in a variety of compounds that have been investigated for their receptor binding properties.

For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which contain the N-(4-fluorophenyl) moiety, have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor. nih.gov These compounds were found to interact with the α1/γ2 interface of the receptor. nih.gov This suggests that the 4-fluorophenyl group can participate in interactions within receptor binding pockets.

Furthermore, the design of thrombin receptor antagonists has utilized para-fluorophenylalanine [(p-F)Phe] derivatives, indicating that the 4-fluorophenyl group can be a key structural element for receptor recognition. nih.gov In these antagonists, the (p-F)Phe core was found to be crucial for constructing an effective antagonist conformation. nih.gov

Without experimental data, any discussion of the specific receptors that this compound might bind to remains speculative. Techniques such as radioligand binding assays, surface plasmon resonance, or isothermal titration calorimetry would be necessary to identify and characterize its receptor binding profile.

Cell-Based Assays for this compound (Focused on molecular/cellular mechanisms)

Information from cell-based assays specifically investigating the molecular or cellular mechanisms of this compound is not available. However, we can infer potential areas of investigation based on the activities of related compounds.

Cell-based assays are crucial for understanding how a compound affects cellular processes and for elucidating its mechanism of action. nih.gov For a compound like this compound, a variety of cell-based assays could be employed to probe its effects.

Given the potential for enzyme inhibition discussed in section 6.3.1, cell-based assays could be used to determine if this compound can inhibit target enzymes within a cellular context. For example, if the compound were a suspected inhibitor of a particular kinase, a cell-based assay could measure the phosphorylation status of a known substrate of that kinase in the presence of the compound.

Furthermore, if receptor binding is hypothesized, cell-based assays could be used to measure downstream signaling events. For instance, if the compound were to bind to a G-protein coupled receptor, assays measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production could be employed.

The N-(4-fluorophenyl) group is a common feature in compounds with antiproliferative activity. For example, a pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivative containing a 4-fluorophenyl group has shown effective inhibition of the proliferation of some cancer cell lines. researchgate.net Therefore, cell proliferation assays, such as the MTT or SRB assay, could be used to assess the antiproliferative effects of this compound on various cancer cell lines.

Table 2: Potential Cell-Based Assays for this compound

| Assay Type | Potential Application |

| Cell Proliferation Assays (e.g., MTT, SRB) | To assess antiproliferative or cytotoxic effects. researchgate.net |

| Kinase Activity Assays | To measure the inhibition of specific kinases in a cellular context. |

| Reporter Gene Assays | To monitor the activation or inhibition of specific signaling pathways. |

| Calcium Imaging | To detect changes in intracellular calcium levels upon receptor activation. |

| cAMP Assays | To measure changes in cyclic AMP levels in response to GPCR modulation. |

Applications of this compound as a Chemical Probe or Tool in Chemical Biology

Use of this compound in Target Identification Methodologies

This compound possesses structural features that could make it a useful chemical probe for target identification. The terminal alkene in the pent-4-enamide chain provides a reactive handle that could be exploited for covalent modification of its biological target. This is a key feature for activity-based protein profiling (ABPP), a powerful strategy for target identification and inhibitor discovery.

In an ABPP experiment, a chemical probe containing a reactive group and a reporter tag (such as a fluorophore or biotin) is used to covalently label its protein target(s) in a complex biological sample. The reporter tag then allows for the detection and identification of the labeled proteins. The terminal alkene of this compound could potentially be bio-orthogonally functionalized with a reporter tag via reactions like thiol-ene or tetrazine ligation after initial target engagement.

Alternatively, the entire molecule could be used in a competitive ABPP format. In this approach, the unlabeled this compound would be used to compete with a broad-spectrum probe for binding to a particular enzyme class, thereby revealing its target engagement and selectivity.

This compound as a Scaffold for Rational Molecular Design

The this compound structure represents a versatile scaffold for the rational design of new molecules with tailored biological activities. The principles of rational drug design rely on understanding the structure-activity relationships (SAR) of a compound series to optimize its properties. wiley.com

The this compound scaffold offers several points for modification:

The Phenyl Ring: The fluorine substituent at the para-position can be moved to the ortho- or meta-positions, or replaced with other halogens or electron-withdrawing/donating groups to fine-tune the electronic properties and binding interactions of the molecule.

The Amide Linkage: The amide bond is a key structural feature in many biologically active compounds. Modifications to the amide, such as N-methylation or replacement with a bioisostere, could alter the compound's stability, conformation, and hydrogen bonding capacity.

The Pentenamide Chain: The length of the acyl chain can be varied, and the position of the double bond can be altered to explore the impact on binding affinity and selectivity. The terminal alkene also provides a site for the introduction of other functional groups to probe interactions with the target protein or to attach reporter tags.

By systematically modifying these positions and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. This information can then be used to guide the design of more potent and selective inhibitors or receptor ligands. For example, studies on N-phenyl aromatic amides as xanthine oxidase inhibitors have demonstrated how systematic structural modifications can lead to highly potent compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.